molecular formula C8H7IO B3228056 2-Iodo-4-methylbenzaldehyde CAS No. 126156-28-3

2-Iodo-4-methylbenzaldehyde

Cat. No.: B3228056
CAS No.: 126156-28-3
M. Wt: 246.04 g/mol
InChI Key: FQCOIEKPCNEVDH-UHFFFAOYSA-N
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Description

2-Iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the iodination of 4-methylbenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective iodination at the second position of the benzene ring.

Another method involves the use of 2-iodotoluene as a starting material. This compound is first converted to 2-iodo-4-methylbenzyl alcohol through a Grignard reaction with formaldehyde. The resulting alcohol is then oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the reagents and control the reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with a hydroxyl group using sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.

Major Products

    Oxidation: 2-Iodo-4-methylbenzoic acid.

    Reduction: 2-Iodo-4-methylbenzyl alcohol.

    Substitution: 2-Hydroxy-4-methylbenzaldehyde (when iodine is replaced with a hydroxyl group).

Scientific Research Applications

2-Iodo-4-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-iodo-4-methylbenzaldehyde depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the iodine atom, which makes the benzene ring more reactive towards nucleophiles. The aldehyde group can also participate in various reactions, such as nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylbenzaldehyde: Similar structure but with the iodine and methyl groups at different positions.

    2-Bromo-4-methylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.

    2-Iodo-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-Iodo-4-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, as it can be easily substituted with other functional groups.

Properties

IUPAC Name

2-iodo-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCOIEKPCNEVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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